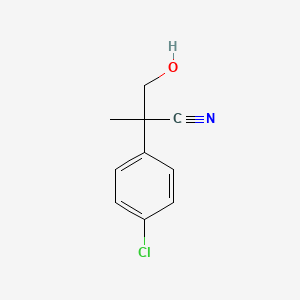
2-Cyano-2-(4-chlorophenyl)propan-1-ol
Description
2-Cyano-2-(4-chlorophenyl)propan-1-ol (molecular formula: C₁₀H₁₀ClNO, molecular weight: 195.65 g/mol) is a secondary alcohol featuring a cyano (–CN) group and a 4-chlorophenyl substituent attached to the central carbon of a propan-1-ol backbone. This structural configuration imparts unique physicochemical properties, including moderate polarity due to the hydroxyl (–OH) and cyano groups, and lipophilicity contributed by the aromatic chlorophenyl ring. The compound is typically a crystalline solid at room temperature, with solubility influenced by its dual polar and nonpolar moieties—moderately soluble in polar solvents like ethanol but less so in water.
The compound’s reactivity is defined by its functional groups: the hydroxyl group enables hydrogen bonding and participation in esterification or oxidation reactions, while the cyano group may contribute to nucleophilic substitution or hydrolysis under specific conditions. Applications of this compound are primarily in synthetic organic chemistry, where it serves as a precursor for pharmaceuticals, agrochemicals, or fine chemicals.
Properties
Molecular Formula |
C10H10ClNO |
|---|---|
Molecular Weight |
195.64 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-3-hydroxy-2-methylpropanenitrile |
InChI |
InChI=1S/C10H10ClNO/c1-10(6-12,7-13)8-2-4-9(11)5-3-8/h2-5,13H,7H2,1H3 |
InChI Key |
TYMKJAKRLXZKBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(C#N)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
2-Cyano-2-(4-chlorophenyl)propan-1-ol shares key structural features with other chlorophenyl- and cyano-substituted compounds, though differences in backbone and functional groups lead to divergent properties. Below is a comparative analysis with Fenvalerate, a pyrethroid insecticide containing analogous substituents .
| Property | This compound | Fenvalerate |
|---|---|---|
| Molecular Weight | 195.65 g/mol | 419.90 g/mol |
| Core Structure | Propan-1-ol backbone | Esterified benzyl derivative |
| Functional Groups | –OH, –CN, 4-Cl-C₆H₄ | –COOR (ester), –CN, 4-Cl-C₆H₄ |
| Chemical Class | Secondary alcohol | Pyrethroid (synthetic insecticide) |
| Solubility in Water | Moderate (polar solvents) | Low (<0.01 mg/L, highly lipophilic) |
| Applications | Synthetic intermediate | Broad-spectrum insecticide |
Key Findings:
Molecular Complexity: Fenvalerate’s larger molecular weight and ester functionality enhance its lipophilicity and environmental persistence, contrasting with the smaller, polar alcohol backbone of this compound .
Reactivity: The hydroxyl group in this compound facilitates nucleophilic reactions, whereas Fenvalerate’s ester group is prone to hydrolysis under alkaline conditions, a critical factor in its environmental degradation .
Biological Activity: Fenvalerate’s insecticidal activity arises from its ability to disrupt sodium channels in pests, a property linked to its ester and cyano groups. In contrast, this compound lacks this bioactivity profile, emphasizing the role of structural complexity in pesticidal efficacy.
Physicochemical Property Trends
- Volatility : The alcohol derivative exhibits higher volatility than Fenvalerate due to its lower molecular weight and lack of bulky ester groups.
- Stability: Fenvalerate’s ester linkage confers susceptibility to photodegradation and hydrolysis, while this compound’s stability is governed by its resistance to oxidation under ambient conditions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


